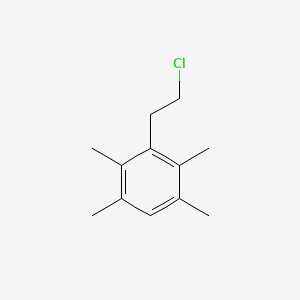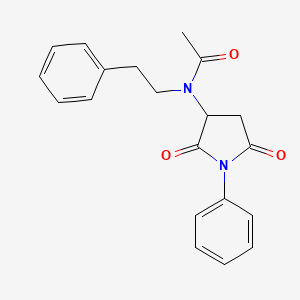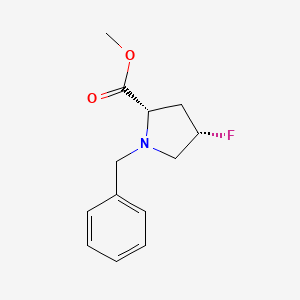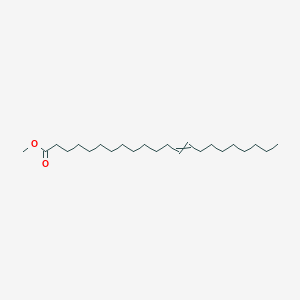![molecular formula C20H20Cl2N4O6 B12450394 N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)
N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE is a complex organic compound characterized by the presence of chlorophenoxy groups and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-chlorophenoxyacetic acid and its derivatives. The key steps include:
Preparation of 4-chlorophenoxyacetic acid: This can be synthesized by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.
Formation of 4-chlorophenoxyacetyl chloride: This intermediate is obtained by reacting 4-chlorophenoxyacetic acid with thionyl chloride or oxalyl chloride.
Synthesis of the final compound: The final step involves the reaction of 4-chlorophenoxyacetyl chloride with hydrazine derivatives under controlled conditions to form N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE involves its interaction with specific molecular targets. The chlorophenoxy groups may interact with enzymes or receptors, leading to modulation of biological pathways. The hydrazide functionalities can form covalent bonds with target proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A simpler compound with similar chlorophenoxy groups, used as a synthetic pesticide.
4-Chlorophenoxyacetyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE is unique due to its dual chlorophenoxy and hydrazide functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20Cl2N4O6 |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
1-N',4-N'-bis[2-(4-chlorophenoxy)acetyl]butanedihydrazide |
InChI |
InChI=1S/C20H20Cl2N4O6/c21-13-1-5-15(6-2-13)31-11-19(29)25-23-17(27)9-10-18(28)24-26-20(30)12-32-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
InChI Key |
UFBQMUWKYJTZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12450325.png)
![N,N'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis[2-(2-bromo-4-methylphenoxy)acetamide]](/img/structure/B12450339.png)
![1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B12450342.png)
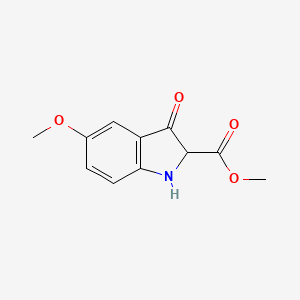
![N,N'-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12450353.png)
![(E)-1-Methoxy-4-(prop-1-en-1-yl)bicyclo[2.2.2]octane](/img/structure/B12450361.png)
![(2Z)-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12450362.png)

![2-amino-6-benzyl-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12450373.png)
